An In-depth Technical Guide to the Synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
An In-depth Technical Guide to the Synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science applications. This versatile organoboron compound, also known as p-tolylboronic acid pinacol ester, is widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2]
This document details the most common and effective synthetic routes, providing in-depth experimental protocols and characterization data to support researchers in their synthetic endeavors.
Synthetic Pathways
Two principal synthetic routes are predominantly employed for the preparation of 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane:
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Miyaura Borylation: This palladium-catalyzed cross-coupling reaction utilizes a p-tolyl halide (typically bromide or iodide) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3] This method is favored for its mild reaction conditions and broad functional group tolerance.[4]
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Grignard Reaction: This classic organometallic approach involves the formation of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) which then reacts with a trialkyl borate, followed by esterification with pinacol. This method is a robust and often high-yielding alternative to the Miyaura borylation.[5]
Below are detailed experimental protocols for each of these synthetic strategies.
Experimental Protocols
Method 1: Miyaura Borylation of p-Bromotoluene
This protocol is adapted from established Miyaura borylation procedures.[3]
Reaction Scheme:
Materials and Reagents:
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p-Bromotoluene
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
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Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add p-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
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Add anhydrous 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as hexane.
Quantitative Data Summary (Miyaura Borylation)
| Parameter | Value |
| Reactants | |
| p-Bromotoluene | 1.0 equiv |
| Bis(pinacolato)diboron | 1.1 equiv |
| Catalyst | |
| Pd(dppf)Cl₂ | 0.03 equiv |
| Base | |
| Potassium Acetate | 3.0 equiv |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Method 2: Grignard Reaction with Trialkyl Borate and Pinacol
This protocol is a modification of established procedures for the synthesis of arylboronic acids and their pinacol esters.[5]
Reaction Workflow:
Caption: Synthesis of the target compound via the Grignard reaction pathway.
Materials and Reagents:
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p-Bromotoluene
-
Magnesium turnings
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Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
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Trimethyl borate
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2 M Hydrochloric acid (HCl)
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Pinacol
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether or Ethyl acetate
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine.
-
In the dropping funnel, add a solution of p-bromotoluene (1.0 equiv) in anhydrous THF.
-
Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Boration and Esterification:
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.2 equiv) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and add a solution of pinacol (1.1 equiv) in diethyl ether or ethyl acetate.
-
Stir the mixture vigorously for 2-4 hours. A Dean-Stark apparatus can be used to remove water azeotropically and drive the esterification to completion.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data Summary (Grignard Reaction)
| Parameter | Value |
| Reactants | |
| p-Bromotoluene | 1.0 equiv |
| Magnesium Turnings | 1.2 equiv |
| Trimethyl Borate | 1.2 equiv |
| Pinacol | 1.1 equiv |
| Solvent | Anhydrous Tetrahydrofuran |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~24 hours |
| Typical Yield | 65-85% |
Characterization Data
The final product, 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane, is typically a white to off-white solid.[2]
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.71 (d, J = 7.9 Hz, 2H), 7.20 (d, J = 7.9 Hz, 2H), 2.37 (s, 3H), 1.34 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 141.0, 134.8, 128.7, 83.7, 24.9, 21.6.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol |
| Appearance | White to off-white solid[2] |
| Melting Point | 52-56 °C[2] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the Miyaura borylation.
Caption: General workflow for the Miyaura borylation synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | 195062-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
